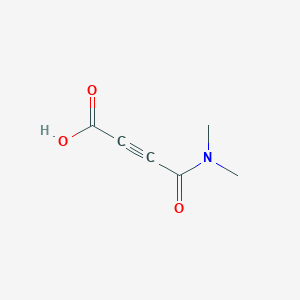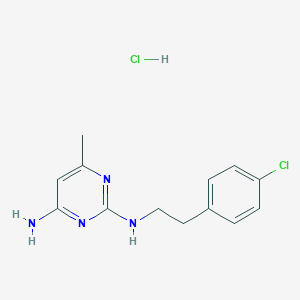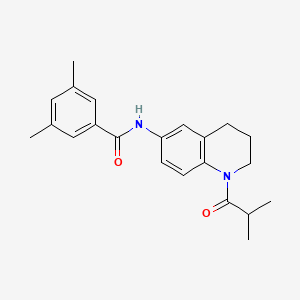
5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a chloro group, an ethyl group, a methyl group, and a sulfonamide group attached to an indolin-2-one core. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core One common approach is the Fischer indole synthesis, which involves the cyclization of an aryl hydrazine with a ketone under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism by which 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Chloro-N-(2-oxoindolin-5-yl)-2-methylbenzenesulfonamide: Similar structure but lacks the ethyl group.
5-Chloro-N-(1-methyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group.
5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)-benzenesulfonamide: Similar structure but lacks the methyl group.
Uniqueness: The presence of both the ethyl and methyl groups in 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide gives it unique chemical and biological properties compared to its analogs. These modifications can affect its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-20-15-7-6-14(8-12(15)9-17(20)21)19-24(22,23)16-10-13(18)5-4-11(16)2/h4-8,10,19H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKOHSHLFAJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)

![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B2990259.png)



![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
